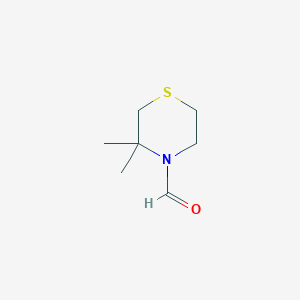
3,3-Dimethylthiomorpholine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylthiomorpholine-4-carbaldehyde is a chemical compound that belongs to the class of thiomorpholine derivatives. It is widely used in scientific research as a reagent in the synthesis of various organic compounds. The compound has a unique structure that makes it an ideal candidate for several applications in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This property makes it an ideal candidate for various reactions such as nucleophilic addition, nucleophilic substitution, and nucleophilic aromatic substitution.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde are not well studied. However, some studies have shown that the compound possesses some antimicrobial properties. It is believed that the compound inhibits the growth of bacteria by disrupting their cell walls.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-Dimethylthiomorpholine-4-carbaldehyde in lab experiments is its high reactivity. The compound is highly reactive towards various organic molecules, making it an ideal candidate for several reactions. However, the compound is also highly toxic and should be handled with care.
List of
Direcciones Futuras
1. The synthesis of new heterocyclic compounds using 3,3-Dimethylthiomorpholine-4-carbaldehyde as a reagent.
2. The study of the mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
3. The development of new synthetic methods for the production of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
4. The study of the biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
5. The development of new applications for 3,3-Dimethylthiomorpholine-4-carbaldehyde in the field of chemistry and biochemistry.
Métodos De Síntesis
The synthesis of 3,3-Dimethylthiomorpholine-4-carbaldehyde can be achieved through several methods. One of the most commonly used methods is the reaction of 3,3-dimethylthiomorpholine with chloral hydrate in the presence of a strong acid such as hydrochloric acid. The reaction proceeds via an intermediate step where the chloral hydrate is converted to 3,3-dimethylthiomorpholine-4-carboxylic acid, which is then reduced to the aldehyde using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
3,3-Dimethylthiomorpholine-4-carbaldehyde is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is particularly useful in the synthesis of heterocyclic compounds such as thiazoles, thiazolines, and thiazolidines. These compounds have several applications in the pharmaceutical industry as they possess antimicrobial, antifungal, and anticancer properties.
Propiedades
IUPAC Name |
3,3-dimethylthiomorpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-7(2)5-10-4-3-8(7)6-9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYNFVIFWWIJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylthiomorpholine-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

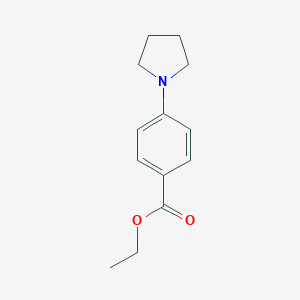
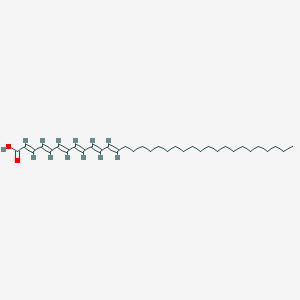
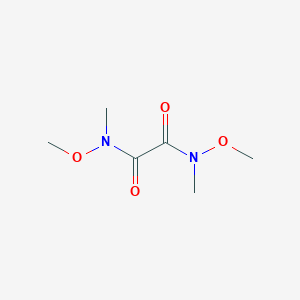
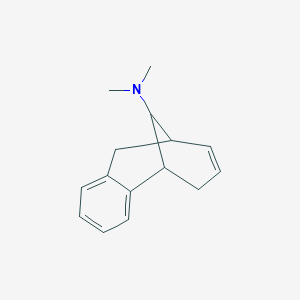
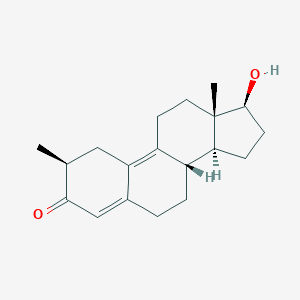



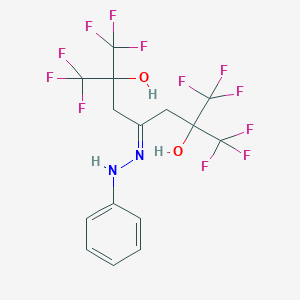



![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
